molecular formula C11H11ClO4S B8324735 6-Chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid

6-Chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid

Cat. No. B8324735
M. Wt: 274.72 g/mol
InChI Key: VGARSVHZNUJYIT-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClO4S and its molecular weight is 274.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid

Molecular Formula

C11H11ClO4S

Molecular Weight

274.72 g/mol

IUPAC Name

6-chloro-4-hydroxy-8-methoxy-2,3-dihydrothiochromene-4-carboxylic acid

InChI

InChI=1S/C11H11ClO4S/c1-16-8-5-6(12)4-7-9(8)17-3-2-11(7,15)10(13)14/h4-5,15H,2-3H2,1H3,(H,13,14)

InChI Key

VGARSVHZNUJYIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1SCCC2(C(=O)O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The enantiomers of 6-chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid (3.00 g, 10.9 mmol; see step (v) above) were separated using chiral chromatography (Kromasil TBB; heptane:ethyl acetate:formnic acid) affording 1.13 g of the faster moving, not wanted S-enantiomer, and 1.19 g (79%) of the slower moving sub-title compound. ee=94.6%
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3 g
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Synthesis routes and methods II

Procedure details

To an ice/water-cooled solution of 6-chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid, ethyl ester (2.26 g, 7.46 mmol; see step (iv) above) in THF (20 mL) was added a solution of lithium hydroxide monohydrate (0.68 g, 16 mmol) in water (10 mL). The temperature was allowed to slowly rise to ambient overnight. THF was removed in vacuo, the residue was washed with diethyl ether, acidified with 2 M aq. HCl and then extracted with ethyl acetate. Drying (MgSO4) and removal of the solvent in vacuo afforded the sub-title compound.
[Compound]
Name
ice water
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0 (± 1) mol
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Name
6-chloro-4-hydroxy-8-methoxythiochromane-4-yl-carboxylic acid, ethyl ester
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2.26 g
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20 mL
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0.68 g
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reactant
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10 mL
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solvent
Reaction Step Two

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